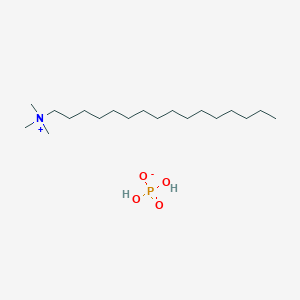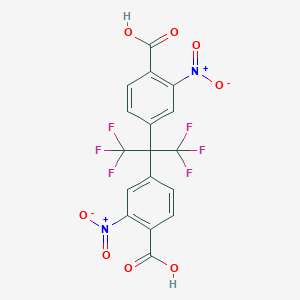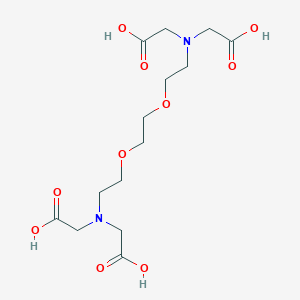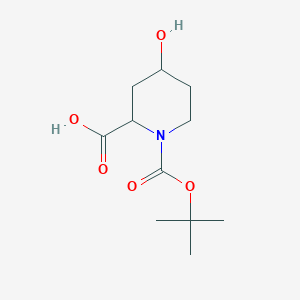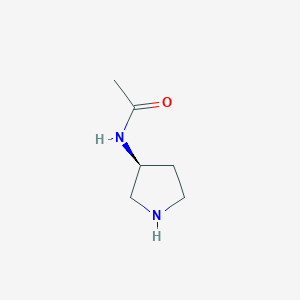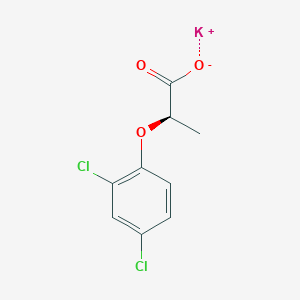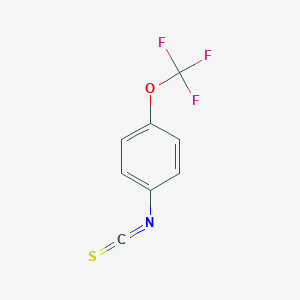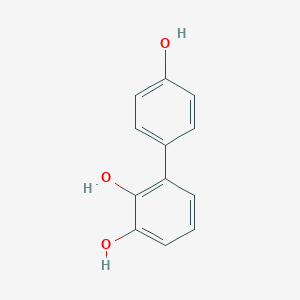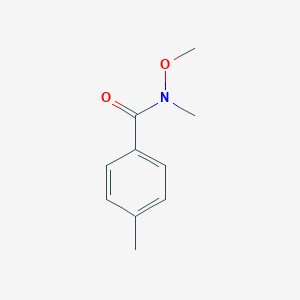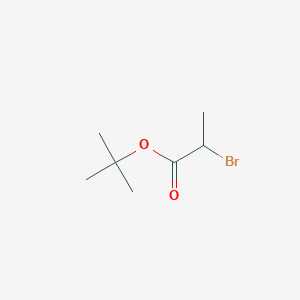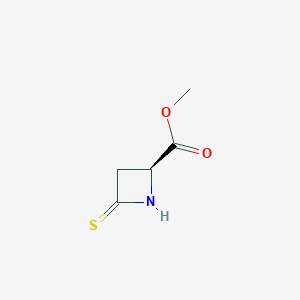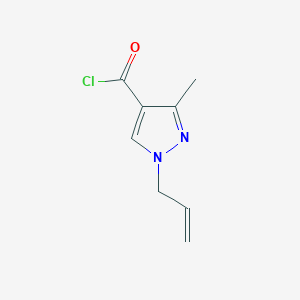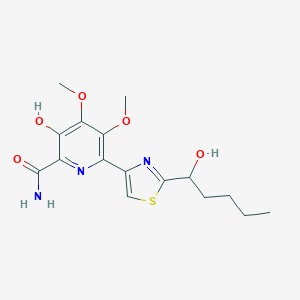
Karnamicin C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin C5 is an aminoglycoside antibiotic that is commonly used in laboratory experiments. It is a derivative of kanamycin A and is produced by the bacterium Streptomyces kanamyceticus. Kanamycin C5 has been extensively studied due to its broad-spectrum activity against a variety of bacterial species.
Mecanismo De Acción
Kanamycin C5 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the binding of tRNA and the formation of peptide bonds. This leads to the accumulation of incomplete proteins, which are toxic to the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Kanamycin C5 has several biochemical and physiological effects on bacterial cells. It disrupts the normal functioning of the bacterial ribosome, leading to the accumulation of incomplete proteins. This can cause cell death or inhibit bacterial growth. Kanamycin C5 also increases the permeability of the bacterial cell membrane, making it more susceptible to other antibiotics and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kanamycin C5 has several advantages for lab experiments. It has a broad-spectrum activity against a variety of bacterial species, making it a useful tool for studying bacterial growth and metabolism. It is also a selectable marker for genetic engineering experiments, allowing for the selection of transformed cells.
However, there are also limitations to the use of kanamycin C5 in lab experiments. It can be toxic to eukaryotic cells, making it unsuitable for certain experiments. It also has a high risk of inducing antibiotic resistance in bacterial populations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of kanamycin C5. One area of interest is the development of new antibiotics that are less prone to inducing antibiotic resistance. Another area of interest is the study of the effects of kanamycin C5 on bacterial biofilms, which are resistant to many antibiotics. Finally, the use of kanamycin C5 as a therapeutic agent for bacterial infections is an area of ongoing research.
Conclusion
Kanamycin C5 is a broad-spectrum antibiotic that has been extensively studied in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Future research directions include the development of new antibiotics, the study of bacterial biofilms, and the use of kanamycin C5 as a therapeutic agent for bacterial infections.
Métodos De Síntesis
Kanamycin C5 is synthesized by the fermentation of Streptomyces kanamyceticus. The bacterium is grown in a nutrient-rich medium, and the kanamycin C5 is extracted from the resulting culture. The purification process involves several steps, including filtration, chromatography, and crystallization. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Kanamycin C5 has been widely used in scientific research due to its broad-spectrum activity against a variety of bacterial species. It is commonly used in microbiology and biochemistry experiments to study the effects of antibiotics on bacterial growth and metabolism. Kanamycin C5 is also used in genetic engineering experiments as a selectable marker for the selection of transformed cells.
Propiedades
Número CAS |
122535-58-4 |
|---|---|
Nombre del producto |
Karnamicin C5 |
Fórmula molecular |
C16H21N3O5S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-hydroxy-6-[2-(1-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22) |
Clave InChI |
LOKJKKSGZWKPAO-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
SMILES canónico |
CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




